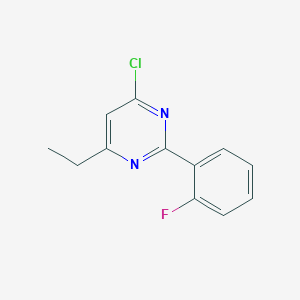![molecular formula C16H12ClF3N2O B15060111 N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide: is an organic compound that features a benzylideneamino group, a chloro group, and a trifluoromethylphenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative, often using coupling reactions facilitated by catalysts like palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzylideneamino group, converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or π-π interactions with target proteins, while the chloro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(benzylideneamino)-2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[3-(difluoromethyl)phenyl]acetamide
Comparison:
- Structural Differences: The position and number of fluorine atoms in the trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity.
- Chemical Properties: Variations in the substituents can affect the compound’s solubility, stability, and overall chemical behavior.
- Biological Activity: The presence of different substituents can lead to variations in biological activity, making each compound unique in its potential applications.
Eigenschaften
Molekularformel |
C16H12ClF3N2O |
|---|---|
Molekulargewicht |
340.73 g/mol |
IUPAC-Name |
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N2O/c17-10-15(23)22(21-11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h1-9,11H,10H2 |
InChI-Schlüssel |
PGTUSOAQOFDCGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


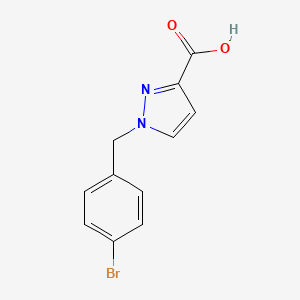
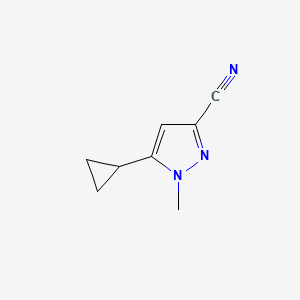

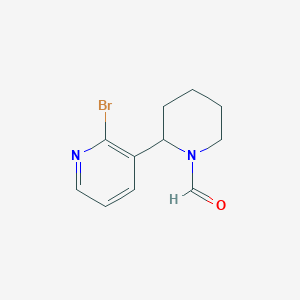
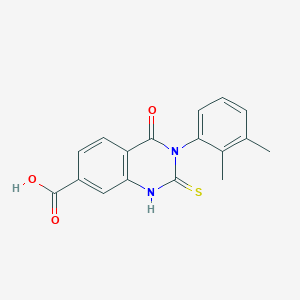
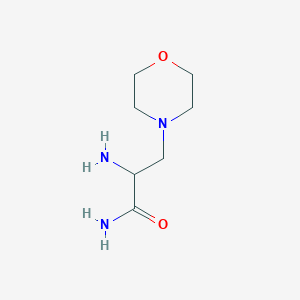
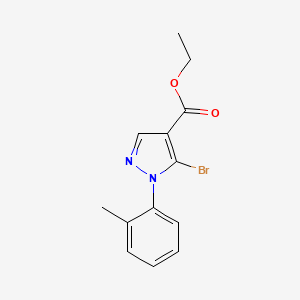
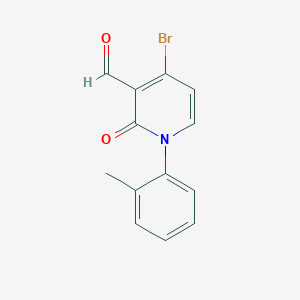

![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)

